molecular formula C23H34Cl2N2O3 B2638722 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride CAS No. 1216496-25-1

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride

Cat. No. B2638722
CAS RN: 1216496-25-1
M. Wt: 457.44
InChI Key: KVRGUZYFFTTXKA-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H34Cl2N2O3 and its molecular weight is 457.44. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

Compounds related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride have been studied for their potential as antidepressants. Specifically, certain derivatives have shown dual activity at 5-HT1A serotonin receptors and serotonin transporters, indicating potential efficacy in treating depressive disorders. Some derivatives have displayed high nanomolar affinity for both 5-HT1A receptor and serotonin transporter activities, suggesting a promising pharmacological profile for antidepressant agents with a novel dual mechanism of action (Martínez et al., 2001).

Alpha-Adrenoceptor Antagonistic Properties

A series of 1,4-substituted piperazine derivatives, including compounds similar to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride, have been synthesized and evaluated for their affinity toward alpha 1- and alpha 2-adrenoceptors. Some compounds have demonstrated strong antagonistic activity, particularly towards alpha 1-adrenoceptors, which could have therapeutic implications in conditions where modulation of these receptors is beneficial (Marona et al., 2011).

Hsp90 Inhibition

Derivatives of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride have been identified as novel Hsp90 inhibitors. Optimization of these derivatives, including structure-activity relationship studies, has led to compounds with improved activity at both target-based and cell-based levels. These findings suggest a potential application in cancer therapy, where Hsp90 inhibitors are known to disrupt the function of multiple oncogenic proteins (Jia et al., 2014).

Antitumor Activity

Some piperazine-based tertiary amino alcohols and their dihydrochlorides, related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride, have been synthesized and shown to affect the processes of tumor DNA methylation in vitro. This suggests a potential application in the treatment of cancer through the modulation of epigenetic mechanisms (Hakobyan et al., 2020).

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.2ClH/c1-3-6-19-9-11-21(12-10-19)28-18-20(26)17-24-13-15-25(16-14-24)22-7-4-5-8-23(22)27-2;;/h4-5,7-12,20,26H,3,6,13-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRGUZYFFTTXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride

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